[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride
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Overview
Description
[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a hydroxymethyl group at the third position and a methyl group at the sixth position.
Mechanism of Action
Target of Action
The primary target of [(3R,6R)-6-Methylpiperidin-3-yl]methanol hydrochloride is the Orexin receptor . This compound acts as a potent dual antagonist for this receptor, which plays a crucial role in the regulation of sleep-wake cycles .
Mode of Action
As an antagonist, this compound binds to the Orexin receptors, preventing the activation of these receptors by their natural ligands, the Orexins . This inhibition of Orexin receptors leads to changes in the physiological processes controlled by these receptors, particularly the sleep-wake cycle .
Biochemical Pathways
Given its role as an orexin receptor antagonist, it likely impacts the pathways involved in sleep regulation . The downstream effects of this interaction could include alterations in sleep patterns and potentially the treatment of sleep disorders .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Orexin receptors . This inhibition can lead to changes in sleep-wake cycles, potentially providing therapeutic benefits for sleep disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride can be achieved through several methods. One notable method involves the biocatalytic transamination of a suitable precursor, followed by crystallization-induced dynamic resolution . This method ensures high enantiomeric purity and yield. Another approach involves the asymmetric synthesis starting from commercially available (S)-propylene oxide, utilizing an organocatalyzed asymmetric Michael addition reaction as a key step .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as transamination, crystallization, and purification through techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted piperidines, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for treating cancer, tuberculosis, and depression.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects, contributing to the understanding of its mechanism of action and efficacy.
Comparison with Similar Compounds
[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride can be compared with other similar compounds, such as:
[(3r,6r)-6-Methylpiperidin-3-yl]methanol: The non-hydrochloride form, which may have different solubility and stability properties.
[(3r,6r)-6-Methylpiperidin-3-yl]methanamine: A derivative with an amine group instead of a hydroxymethyl group, potentially exhibiting different reactivity and biological activity.
[(3r,6r)-6-Methylpiperidin-3-yl]methanol acetate: An ester derivative that may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[(3R,6R)-6-methylpiperidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-2-3-7(5-9)4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSDDLUAVIRTL-ZJLYAJKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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